N-(2-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide -

N-(2-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide

Catalog Number: EVT-3839569
CAS Number:
Molecular Formula: C18H18Cl2N2O3S
Molecular Weight: 413.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of 4-chlorobenzenesulfonamide: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with ammonia. []
  • Synthesis of methyl 4-piperidinecarboxylate: This can be synthesized from commercially available starting materials. []
  • Coupling with 2-chloroaniline: The final step involves coupling the carboxylic acid with 2-chloroaniline using a suitable coupling reagent. []
Molecular Structure Analysis
  • Conformation: The molecule is expected to adopt a non-planar conformation due to the presence of the piperidine ring. [, , ]
  • Substituents: The 2-chlorophenyl and 4-chlorophenylsulfonyl groups are likely to be oriented away from each other to minimize steric hindrance. [, , ]

Computational methods like Density Functional Theory (DFT) could be used to optimize the molecular geometry and obtain further insights into its structure. [, ]

Mechanism of Action
  • Enzyme inhibition: The presence of the sulfonamide group suggests potential inhibitory activity against enzymes. Specifically, carbonic anhydrase inhibition is a well-known property of sulfonamides. []
  • Receptor binding: The compound may interact with specific receptors, influencing various cellular processes. For example, the structure shares similarities with molecules targeting the benzodiazepine receptors. []
Physical and Chemical Properties Analysis
  • State: It is likely to be a solid at room temperature due to its large molecular weight and the presence of polar groups. [, , , ]
Applications
  • Medicinal chemistry: The compound can serve as a starting point for developing novel therapeutics. The presence of pharmacologically relevant moieties, such as the sulfonamide and piperidine groups, makes it a promising candidate for targeting a wide range of diseases. [, , ]
  • Drug discovery: The compound can be used in high-throughput screening assays to identify potential drug targets and lead compounds. Its diverse potential mechanisms of action could unveil novel therapeutic avenues. [, , ]
  • Chemical biology: The compound can be used as a tool to probe biological pathways and understand cellular processes. By studying its interactions with biomolecules, researchers can gain valuable insights into disease mechanisms. []
Future Directions
  • Synthesis and characterization: The compound needs to be synthesized and fully characterized to confirm its structure and determine its physical and chemical properties. []
  • Biological activity profiling: A comprehensive evaluation of its biological activity is crucial to understand its potential applications. This includes screening against a diverse panel of targets, such as enzymes, receptors, and ion channels. [, , ]
  • Structure-activity relationship (SAR) studies: Modifying specific structural features and evaluating the resulting changes in biological activity can help optimize the compound for specific applications. []
  • In vivo studies: If promising in vitro activity is observed, further investigations in animal models are necessary to assess its efficacy, pharmacokinetics, and safety profile. [, ]

5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives

    Compound Description: This series of compounds share the core structure of a 1,3,4-oxadiazole ring connected to a piperidine ring substituted with a (4-chlorophenyl)sulfonyl group. The derivatives vary in the substituents on the oxadiazole ring, with the parent compound possessing a mercapto (-SH) group at the 2-position. These compounds were synthesized and evaluated for their biological activities, exhibiting moderate to strong antibacterial activity against specific bacterial strains and acting as potent urease inhibitors. []

    Compound Description: This group of compounds features a (4-chlorophenyl)sulfonyl group attached to an amine, which is further linked to a 2,3-dihydro-1,4-benzodioxin ring and a substituted acetamide group. The variations within this series arise from different substituents on the phenyl ring of the acetamide moiety. These compounds were explored for their antimicrobial and antifungal activities, with some derivatives showing promising results. []

(3E,5E)-1-((4-Chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

    Compound Description: This specific compound exhibits anti-inflammatory activity. It features a (4-chlorophenyl)sulfonyl group attached to a piperidin-4-one ring with two benzylidene substituents, one containing a pyridine and the other a trifluoromethyl group. []

(E)‐1‐(4‐chlorophenyl)‐N‐(nitrophenyl)methanimine

    Compound Description: This Schiff base compound is synthesized from 4-chloroaniline and 2-nitrobenzaldehyde. It was subjected to computational studies, including DFT optimization, HOMO-LUMO analysis, and molecular docking, to understand its electronic structure and potential biological activities. []

(‐)(S)‐3‐isopropyl 4‐(2‐chlorophenyl)‐1,4‐dihydro‐1‐ethyl‐2‐methyl‐pyridine‐3,5,6‐tricarboxylate (W1807)

    Compound Description: This potential antidiabetic drug acts as a potent allosteric inhibitor of glycogen phosphorylase a (GPa), a key enzyme involved in glycogen metabolism. W1807 preferentially binds to the less active T-state of GPa, inducing conformational changes that stabilize this inactive form. []

4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

    Compound Description: This set of compounds, including N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles, share a common 4-[(4-chlorophenyl)sulfonyl]phenyl moiety. These compounds were synthesized and assessed for their antimicrobial activity and toxicity. []

(3E,5E)-1-((4-Chlorophenyl)sulfonyl)-3,5-bis(4-fluorobenzylidene)piperidin-4-one-dichloromethane (1/1)

    Compound Description: This compound, also exhibiting anti-inflammatory activity, comprises a (4-chlorophenyl)sulfonyl group linked to a piperidin-4-one ring. Two 4-fluorobenzylidene groups are attached to the piperidine at positions 3 and 5. []

1-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine

    Compound Description: This compound serves as a potent blocker of L-type calcium channels, specifically targeting the diltiazem binding site. It features a (4-chlorophenyl)sulfonyl group attached to a pyrrolidine ring, which also bears a 2-thienyl substituent. This compound exhibits stereoselectivity, with its two enantiomers displaying different pharmacological profiles. []

N-[cis-4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide (MRK-560)

    Compound Description: MRK-560 is a novel, orally bioavailable γ-secretase inhibitor. It effectively reduces the levels of amyloid beta (Aβ) peptides in the brain and cerebrospinal fluid of rats, making it a potential therapeutic agent for Alzheimer's disease. []

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide

    Compound Description: This compound features a 1,2,3-triazole ring substituted with a 4-chlorophenyl group and a carboxamide linked to an ethylene diamine moiety. []

    Compound Description: These compounds are identified as novel irreversible ligands that selectively bind to peripheral benzodiazepine receptors (PBR). They exhibit nanomolar binding affinity and offer potential as tools for investigating PBR. []

N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine

    Compound Description: This compound is characterized by X-ray diffraction, revealing a dimeric structure stabilized by intermolecular hydrogen bonding. []

4-(2-Chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine-9-14C (CI-918-14C)

    Compound Description: This compound is a radiolabeled derivative synthesized using a six-step procedure, starting with acetyl-1-14C chloride. It serves as a valuable tool for pharmacological and metabolic studies. []

(S)-N-(1-(4-chlorphenyl)ethyl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylthio)acetamide

    Compound Description: This compound is a novel triazolopyrimidine herbicide synthesized chemically using optically pure (S)-1-(4-chlorophenyl)ethylamine as a starting material. []

(R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide

    Compound Description: These two enantiomeric compounds are derived from proline and are used as recyclable reagents for synthesizing enantiomerically pure α- and β-amino acids. [, ]

N-(2-chlorophenyl)-2,5-dimethoxybenzenesulfonamide and N-(4-chlorophenyl)-2,5-dimethoxybenzenesulfonamide

    Compound Description: These two isomeric compounds differ in the position of chlorine substitution on the phenyl ring attached to the sulfonamide group. They exhibit distinct three-dimensional structures and supramolecular arrangements due to variations in intermolecular interactions. []

(1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine

    Compound Description: This compound, confirmed to have an (E)-configuration by X-ray crystallography, is a valuable intermediate in synthesizing new antifungal agents containing imidazole. []

3-Chlorobenzoyl-N-(2-amino-4-chlorophenyl)anthranilic Acid

    Compound Description: Designed as a potential analgesic drug, this compound is synthesized by modifying the Scotten Baumann reaction using N-(2-amino-4-chlorophenyl)anthranilic acid and 3-chlorobenzoyl chloride. Docking studies suggest it might have better analgesic activity than mefenamic acid. []

4-(4-Chlorophenyl)-5-[1-(4-chlorophenyl)-2-methyl-2-nitropropyl]-1,2,3-selenadiazole

    Compound Description: This compound is characterized by X-ray crystallography, revealing the presence of intramolecular and intermolecular interactions, such as C-H…O, C-H…Se, C-H…Cl, and C-H…N interactions, influencing its crystal packing. []

S-2-((S)-3-(4-chlorophenyl)-N′-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5 ([2H8]-JD5037)

    Compound Description: This deuterated compound is an analog of JD5037, a potent and selective peripheral cannabinoid receptor 1 (CB1R) inverse agonist. It is used as an internal standard in LC-MS/MS bioanalytical methods for quantifying JD5037 during clinical ADME studies. []

N-[1-(4-chlorophenyl)-1H-pyrrol-2-yl-13C4-methyleneamino]guanidinium Acetate

    Compound Description: This 13C-labeled compound is synthesized through a four-step process involving the reduction of Weinreb amide, Vilsmeyer acylation, and reaction with aminoguanidine bicarbonate. The labeling facilitates its use in metabolic and mechanistic studies. []

Organotin(IV) Complexes Containing 1-(4-Chlorophenyl)-1-cyclopentanecarboxylato Ligands

    Compound Description: These organotin(IV) complexes incorporate 1-(4-chlorophenyl)-1-cyclopentanecarboxylate ligands and exhibit antitumor activities. Their electrochemical behavior and structural features are studied to understand their structure-activity relationships. []

Properties

Product Name

N-(2-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide

IUPAC Name

N-(2-chlorophenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide

Molecular Formula

C18H18Cl2N2O3S

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C18H18Cl2N2O3S/c19-14-5-7-15(8-6-14)26(24,25)22-11-9-13(10-12-22)18(23)21-17-4-2-1-3-16(17)20/h1-8,13H,9-12H2,(H,21,23)

InChI Key

IMQYFWNPDREXSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.